5-フルオロ-2-(N-モルホリノ)フェノール

概要

説明

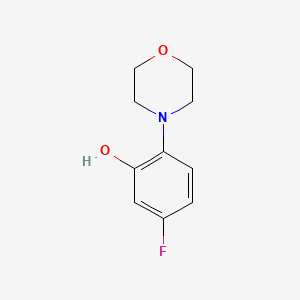

“5-Fluoro-2-(N-morpholino)phenol” is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is a derivative of phenol, where a fluorine atom and a morpholino group are attached to the phenol ring .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(N-morpholino)phenol” consists of a phenol ring with a fluorine atom and a morpholino group attached . The InChI code for this compound is 1S/C10H12FNO2/c11-8-2-1-3-9(13)10(8)12-4-6-14-7-5-12/h1-3,13H,4-7H2 .

Physical And Chemical Properties Analysis

“5-Fluoro-2-(N-morpholino)phenol” has a predicted density of 1.269±0.06 g/cm3 and a predicted boiling point of 336.5±42.0 °C .

科学的研究の応用

抗腫瘍活性

5-フルオロ-2-(N-モルホリノ)フェノール: は、よく知られている抗腫瘍剤である5-フルオロウラシルとの構造的類似性により、がん治療における潜在的な使用について研究されています . この化合物は、B16、K562、CHO細胞などのさまざまな癌細胞株に対して予備的なin vitro抗腫瘍活性を示す新規誘導体の合成に関与しています . ただし、一部の誘導体は有意な毒性を示す場合もあることに注意することが重要です .

プロドラッグ設計

この化合物は、プロドラッグの設計における構成要素として役立ちます。プロドラッグは、体内で代謝変換されて活性薬物を放出する化合物です。 5-フルオロウラシル誘導体の場合、目的は選択性を向上させ、毒性を低下させることで、患者の治療をより耐えやすくすることです .

薬理学的強化

5-フルオロ-2-(N-モルホリノ)フェノールの使用を含む、5-フルオロウラシル構造の改変は、生体活性、選択性、代謝安定性、吸収の向上と同時に毒性の低下などの薬理学的特性を強化することを目的としています .

薬剤耐性克服

この化合物は、がん治療における大きな課題である薬剤耐性を克服するための研究努力の一部です。 相互プロドラッグの作製や抗腫瘍剤のカップリングにより、研究者は、溶解性、吸収、患者の受容性の向上に加えて、薬物不安定性と毒性の問題に対処することを期待しています .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through interactions with cellular targets, leading to changes in cellular function.

Biochemical Pathways

For instance, Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, involves the use of organoboron reagents .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, including antiviral effects .

実験室実験の利点と制限

FMOP has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis method is relatively simple. In addition, it has been shown to be non-toxic and has a low potential for side effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its utility in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

将来の方向性

There are several potential future directions for research on FMOP. For example, further research could be conducted to better understand its mechanism of action and to identify additional therapeutic applications. In addition, further research could be conducted to identify additional synthesis methods and to improve the solubility of FMOP in water. Finally, further research could be conducted to identify additional biochemical and physiological effects of FMOP.

Safety and Hazards

特性

IUPAC Name |

5-fluoro-2-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-1-2-9(10(13)7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJQRJHJMJHQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

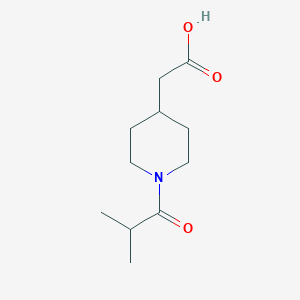

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)

![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)

![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)